Oxazol-4-amine hydrochloride
Overview
Description
Oxazol-4-amine hydrochloride is a chemical compound with the molecular formula C3H5ClN2O . It is a derivative of oxazoline, which is one of the most important five-membered heterocyclic species having one nitrogen and one oxygen in its backbone . Many oxazoline-based ring structures, including this compound, are noticeable for their biological activities .
Synthesis Analysis
The synthesis of oxazolines, including this compound, has been a subject of numerous investigations . Various synthetic protocols of oxazolines have been classified based on the substrates involved, such as amino alcohols, carboxylic acids, carbonyl compounds, alkenes, etc .Molecular Structure Analysis
The molecular structure of this compound consists of a five-membered heterocyclic ring with one nitrogen and one oxygen atom . The molecular weight of this compound is 120.538 Da .Chemical Reactions Analysis
Oxazoline-based compounds, including this compound, have been used in various chemical reactions . For instance, they have been used in the synthesis of new chemical entities in medicinal chemistry .Physical and Chemical Properties Analysis
This compound is a chemical compound with the molecular formula C3H5ClN2O . The molecular weight of this compound is 120.538 Da . More specific physical and chemical properties of this compound are not available in the retrieved papers.Scientific Research Applications
Reactions with Primary Amines
Oxazol-4-amine hydrochloride plays a role in the transformation of 4-Oxazolin-2-ones into 4-imidazolin-2-ones via primary amines. This process is catalyzed by hydrochlorides of the amines and involves hydrolytic ring cleavage, leading to the formation of various products including 2,3-diphenylindole (Krieg & Lautenschläger, 1976).
Synthesis of Functionalised 4-Aminooxazoles
This compound contributes to synthesizing complex, functionalized 4-aminooxazoles. This is achieved via an intermolecular reaction using a gold catalyst, demonstrating the potential of this compound in creating bioactive and functional materials (Gillie, Reddy & Davies, 2016).
Formation of Thioamide Derivatives
The compound reacts with isothiocyanates to form products with a thioamide function at C5. This reaction indicates the versatility of this compound in synthesizing diverse chemical structures (Crank & Khan, 1985).
Antibacterial Properties
Research on novel heterocyclic compounds containing this compound fragments has shown significant antibacterial activity. This highlights its potential application in developing new antibacterial agents (Mehta, 2016).
DNA Binding and Release
The compound is used in the synthesis of matrix-supported hydrogels for DNA catch and release. This application is significant in diagnostics or pathogen detection, demonstrating the biotechnological potential of this compound (Hartlieb et al., 2014).
Safety and Hazards
Future Directions
Oxazoline-based compounds, including Oxazol-4-amine hydrochloride, have gained much recognition in synthetic organic chemistry . They display a large number of applications mainly in the field of pharmaceuticals, industrial, natural product chemistry, polymers and so on . Therefore, it is expected that future research will continue to explore the synthesis and applications of these compounds .
Properties
IUPAC Name |
1,3-oxazol-4-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4N2O.ClH/c4-3-1-6-2-5-3;/h1-2H,4H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOCDMVGSAKCGFJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CO1)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
120.54 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1588441-23-9 | |
Record name | 4-Oxazolamine, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1588441-23-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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